molecular formula C19H22O3 B12631410 4-[(1R)-1-(4-Hydroxyphenyl)-2,2-dimethylpropyl]phenyl acetate CAS No. 918934-74-4

4-[(1R)-1-(4-Hydroxyphenyl)-2,2-dimethylpropyl]phenyl acetate

Cat. No.: B12631410
CAS No.: 918934-74-4
M. Wt: 298.4 g/mol
InChI Key: XPZXHKDTULHOBA-GOSISDBHSA-N
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Description

4-[(1R)-1-(4-Hydroxyphenyl)-2,2-dimethylpropyl]phenyl acetate is an organic compound known for its unique structural properties and potential applications in various fields. This compound features a phenyl acetate group attached to a hydroxyphenyl-dimethylpropyl moiety, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1R)-1-(4-Hydroxyphenyl)-2,2-dimethylpropyl]phenyl acetate typically involves the esterification of 4-[(1R)-1-(4-Hydroxyphenyl)-2,2-dimethylpropyl]phenol with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester product .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[(1R)-1-(4-Hydroxyphenyl)-2,2-dimethylpropyl]phenyl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(1R)-1-(4-Hydroxyphenyl)-2,2-dimethylpropyl]phenyl acetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-[(1R)-1-(4-Hydroxyphenyl)-2,2-dimethylpropyl]phenyl acetate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(RS)-(4-Hydroxyphenyl)-(pyridin-2-yl)methyl]phenyl acetate
  • N-[(1R)-3-(4-Hydroxyphenyl)-1-methylpropyl]-2-(2-phenyl-1H-indol-3-yl)acetamide

Uniqueness

Its combination of a hydroxyphenyl group with a dimethylpropyl moiety and an acetate ester makes it distinct from other similar compounds .

Properties

CAS No.

918934-74-4

Molecular Formula

C19H22O3

Molecular Weight

298.4 g/mol

IUPAC Name

[4-[(1R)-1-(4-hydroxyphenyl)-2,2-dimethylpropyl]phenyl] acetate

InChI

InChI=1S/C19H22O3/c1-13(20)22-17-11-7-15(8-12-17)18(19(2,3)4)14-5-9-16(21)10-6-14/h5-12,18,21H,1-4H3/t18-/m1/s1

InChI Key

XPZXHKDTULHOBA-GOSISDBHSA-N

Isomeric SMILES

CC(=O)OC1=CC=C(C=C1)[C@@H](C2=CC=C(C=C2)O)C(C)(C)C

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(C2=CC=C(C=C2)O)C(C)(C)C

Origin of Product

United States

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